(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that combines an indole moiety with a phenylpiperazine structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of an indole derivative with a phenylpiperazine derivative. One common method is the condensation reaction between 1H-indole-4-carboxylic acid and 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indole-4-carboxylic acid derivatives.
Reduction: Formation of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
- (1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
- (1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its binding affinity and selectivity for certain receptors compared to other similar compounds .
Properties
IUPAC Name |
1H-indol-4-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(17-7-4-8-18-16(17)9-10-20-18)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10,20H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLUZUDDIITQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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